molecular formula C27H28N6O2 B2423976 (4-(2,3-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1326880-51-6

(4-(2,3-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2423976
CAS No.: 1326880-51-6
M. Wt: 468.561
InChI Key: GOXLZOKREGGZBX-UHFFFAOYSA-N
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Description

(4-(2,3-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C27H28N6O2 and its molecular weight is 468.561. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to (4-(2,3-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone have been explored for their antimicrobial properties. For instance, certain pyridine derivatives showed variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, novel triazole analogues of piperazine, including those with methanone structures, have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018).

Anti-HIV Activity

Certain β-carboline derivatives with structural similarities to this compound have been synthesized and shown to exhibit selective inhibition of the HIV-2 strain (Ashok et al., 2015).

Anticancer and Antituberculosis Studies

Compounds with structural similarities have been studied for their potential anticancer and antituberculosis activities. For example, certain derivatives demonstrated significant anticancer and antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).

Dopamine Receptor Ligands

Research has been conducted on benzamide derivatives as potent and selective dopamine D(3) receptor ligands, indicating potential applications in neuropsychiatric disorders. Compounds with similar structures to this compound were explored for their receptor affinity (Leopoldo et al., 2002).

Tubulin Polymerization Inhibition

Certain substituted triazole conjugates structurally related to this compound were studied for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells (Manasa et al., 2020).

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(3-methoxyphenyl)-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O2/c1-19-6-4-9-24(20(19)2)31-14-16-32(17-15-31)27(34)25-26(21-10-12-28-13-11-21)33(30-29-25)22-7-5-8-23(18-22)35-3/h4-13,18H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXLZOKREGGZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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